molecular formula C23H19F3N4O2 B2449338 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1251637-65-6

2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2449338
M. Wt: 440.426
InChI Key: UCUXJPBJDCYACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide” has a molecular formula of C23H19F3N4O2. It has an average mass of 440.418 Da and a monoisotopic mass of 440.145996 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C23H19F3N4O2), average mass (440.418 Da), and monoisotopic mass (440.145996 Da) .

Scientific Research Applications

Synthesis and Biological Activity

The compound has been involved in studies related to the design and synthesis of molecules with potential antifolate activities, aimed at inhibiting dihydrofolate reductase (DHFR). DHFR inhibitors are explored for their antitumor properties as well as their potential to combat opportunistic infections in immunocompromised patients. The synthesis of classical and nonclassical antifolates, including derivatives of pyrrolo[2,3-d]pyrimidines, has demonstrated significant inhibition of human DHFR and the growth of various tumor cells in culture, highlighting the compound's relevance in cancer research (Gangjee et al., 2007).

Antimicrobial Applications

Research has also been conducted on the development of novel heterocyclic compounds incorporating the antipyrine moiety, derived from key intermediates similar to the structure of interest. These studies have focused on synthesizing compounds with potential antimicrobial activity. The synthesized heterocycles were evaluated against a variety of microbial strains, demonstrating the compound's role in the development of new antimicrobial agents (Bondock et al., 2008).

Anticancer and Antifungal Activities

Further research includes the synthesis of triazolo[1,5-c]pyrimidines as potential antiasthma agents, showcasing the compound's versatility in drug development for respiratory conditions. These compounds have shown activity as mediator release inhibitors, indicating their potential in treating asthma by inhibiting the release of inflammatory mediators (Medwid et al., 1990).

Insecticidal Properties

Additionally, derivatives have been assessed for their insecticidal activity against agricultural pests, further broadening the scope of potential applications. The synthesis of innovative heterocycles incorporating thiadiazole moiety and their assessment against the cotton leafworm, Spodoptera littoralis, illustrates the compound's potential use in developing new agrochemicals (Fadda et al., 2017).

properties

IUPAC Name

2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O2/c1-2-29-14-27-20-18(15-7-4-3-5-8-15)12-30(21(20)22(29)32)13-19(31)28-17-10-6-9-16(11-17)23(24,25)26/h3-12,14H,2,13H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUXJPBJDCYACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

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